BenchChemオンラインストアへようこそ!

Ethyl 3,4-dihydroxy-2-nitrobenzoate

Physicochemical profiling Drug-likeness Permeability

Ethyl 3,4-dihydroxy-2-nitrobenzoate (CAS 1384868-07-8) is an ortho-nitrated catecholic benzoate ester with molecular formula C9H9NO6 and molecular weight 227.17 g/mol. It belongs to the nitrobenzoate subclass and is primarily employed as a synthetic intermediate, wherein the electron-withdrawing nitro group at the 2-position enables further functionalization pathways inaccessible to its non-nitrated analogue, ethyl 3,4-dihydroxybenzoate (EDHB, CAS 3943-89-3).

Molecular Formula C9H9NO6
Molecular Weight 227.172
CAS No. 1384868-07-8
Cat. No. B2405672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dihydroxy-2-nitrobenzoate
CAS1384868-07-8
Molecular FormulaC9H9NO6
Molecular Weight227.172
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(C=C1)O)O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO6/c1-2-16-9(13)5-3-4-6(11)8(12)7(5)10(14)15/h3-4,11-12H,2H2,1H3
InChIKeyCKFZYMBKOJRVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4-Dihydroxy-2-nitrobenzoate (CAS 1384868-07-8): Class, Core Identity, and Immediate Comparators for Sourcing Decisions


Ethyl 3,4-dihydroxy-2-nitrobenzoate (CAS 1384868-07-8) is an ortho-nitrated catecholic benzoate ester with molecular formula C9H9NO6 and molecular weight 227.17 g/mol . It belongs to the nitrobenzoate subclass and is primarily employed as a synthetic intermediate, wherein the electron-withdrawing nitro group at the 2-position enables further functionalization pathways inaccessible to its non-nitrated analogue, ethyl 3,4-dihydroxybenzoate (EDHB, CAS 3943-89-3) . Commercially, it is supplied as a white crystalline solid with ≥95–97% purity and requires refrigerated storage (2–8 °C) [1][2]. Its closest structural comparators include EDHB (ΔMW –45 Da, lacks nitro), methyl 3,4-dihydroxy-2-nitrobenzoate (ΔMW –14 Da, methyl ester), and 3,4-dihydroxy-2-nitrobenzoic acid (ΔMW –46 Da, free acid).

Why Generic Substitution with Ethyl 3,4-Dihydroxybenzoate or Other Close Analogs Fails for Ethyl 3,4-Dihydroxy-2-nitrobenzoate Procurement


Despite sharing a common catechol-ester core, ethyl 3,4-dihydroxy-2-nitrobenzoate cannot be interchanged with its non-nitrated congener ethyl 3,4-dihydroxybenzoate (EDHB) or with the methyl ester variant. The ortho-nitro group introduces a strong electron-withdrawing effect that (i) raises the molecular polar surface area (PSA) from 66.76 Ų to 112.58 Ų, altering permeability and solubility profiles ; (ii) shifts the compound’s predominant reactivity from prolyl hydroxylase inhibition (EDHB, Ki ~0.4 mM) toward carboxylesterase inhibition (IC50 119 nM) [1][2]; and (iii) enables downstream synthetic transformations—such as selective reduction to the 2-amino derivative or nitro-displacement—that are chemically impossible for the non-nitrated scaffold [3]. These three axes of differentiation mean that substituting with a generic “dihydroxybenzoate ester” will fail to deliver the required reactivity, target engagement, or synthetic product.

Ethyl 3,4-Dihydroxy-2-nitrobenzoate: Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Polar Surface Area (PSA) and logP Divergence from Non-Nitrated EDHB

The ortho-nitro substituent in ethyl 3,4-dihydroxy-2-nitrobenzoate increases the polar surface area by 68.6% relative to the non-nitrated analogue ethyl 3,4-dihydroxybenzoate (EDHB), while producing a modest logP shift. PSA and logP are key determinants of membrane permeability and solubility and are frequently used as exclusion criteria in early-stage screening. The measured PSA of 112.58 Ų for the target compound surpasses the common 90 Ų threshold for oral bioavailability, whereas EDHB’s PSA of 66.76 Ų lies well below it [1]. The higher PSA of the target compound predicts substantially lower passive membrane permeability, which is a critical differentiator when selecting a tool compound for cell-based assays or in vivo studies where intracellular exposure is required.

Physicochemical profiling Drug-likeness Permeability

Differential Enzyme Inhibition: Carboxylesterase vs. Prolyl Hydroxylase Target Engagement

Ethyl 3,4-dihydroxy-2-nitrobenzoate inhibits Sus scrofa (pig) liver carboxylesterase with an IC50 of 119 nM [1], whereas the non-nitrated analogue EDHB is characterized primarily as a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs) with a Ki of ~0.4 mM (400,000 nM) in human skin fibroblast cultures [2]. Although the two data points originate from different enzyme systems and cannot be directly rank-ordered, they reveal a fundamental shift in the primary biochemical target associated with the presence of the ortho-nitro group. At the same time, the target compound showed only weak inhibition of mouse dihydroorotase (IC50 180,000 nM), confirming that its potent inhibitory activity is target-specific rather than promiscuous [3].

Enzyme inhibition Target selectivity Carboxylesterase

Synthetic Utility: Validated Nitro-Group-Dependent Cyclization to Dihydrobenzodioxine Scaffold

Patent US 8,765,760 B2 provides a fully worked example demonstrating that ethyl 3,4-dihydroxy-2-nitrobenzoate is a competent substrate for nitro-group-dependent cyclization: treatment with 1,2-dibromoethane and K2CO3 in DMF at 80 °C yields ethyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate [1]. The reaction exploits the nitro group as an inert directing/stabilizing element during catechol alkylation followed by further functionalization. In contrast, the non-nitrated analogue EDHB would undergo competing oxidation and lack the electron-withdrawing nitro group required for subsequent transformations. The reported synthesis of the target compound from EDHB proceeds in 40% isolated yield (4.97 g from 9.5 g EDHB) using isopropyl nitrate/H2SO4 with tetrabutylammonium hydrogensulfate as phase-transfer catalyst [1].

Synthetic intermediate Nitro reduction Heterocyclic synthesis

Boiling Point and Thermal Stability Differentiation

The boiling point of ethyl 3,4-dihydroxy-2-nitrobenzoate is reported as 373.1±42.0 °C at 760 mmHg [1], significantly higher than the 275–358 °C range reported for the non-nitrated analogue EDHB . This ~100 °C (range-midpoint) elevation is consistent with the increased molecular weight, enhanced polarity, and additional dipole–dipole interactions introduced by the nitro group. The higher boiling point has practical implications for purification: the compound can withstand higher distillation temperatures, and its lower volatility reduces losses during solvent evaporation. However, the compound requires storage at 2–8 °C [1], indicating that thermal stability in storage (rather than at elevated temperature) may be the limiting factor.

Thermal properties Purification Storage

Commercial Purity and Supply-Chain Specification Consistency

Two independent suppliers (Delta-B and Amar Chemical) report consistent purity specifications of ≥95% and 97%, respectively, for ethyl 3,4-dihydroxy-2-nitrobenzoate, with convergent storage requirements (2–8 °C) and identical molecular characterization (MW 227.17, formula C9H9NO6, SMILES O=C(OCC)C1=CC=C(O)C(O)=C1[N+]([O-])=O) [1][2]. This cross-vendor consistency reduces procurement risk, as the product identity and quality are independently verified across supply chains. In contrast, the methyl ester analogue (methyl 3,4-dihydroxy-2-nitrobenzoate) and the free acid (3,4-dihydroxy-2-nitrobenzoic acid) have fewer commercial suppliers and less well-documented purity profiles, increasing the risk of batch-to-batch variability for non-standard analogs .

Procurement specification Quality control Supply chain

Procurement-Guiding Application Scenarios for Ethyl 3,4-Dihydroxy-2-nitrobenzoate Based on Differentiated Evidence


Ortho-Nitro-Directed Synthesis of Fused Heterocycles and Benzodioxine Scaffolds

Ethyl 3,4-dihydroxy-2-nitrobenzoate is the mandatory starting material for synthetic routes requiring simultaneous catechol protection/alkylation and ortho-nitro group retention for subsequent reduction or cyclization. This is exemplified by the patent-reported conversion to ethyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate, wherein the nitro group serves as a non-participating electron-withdrawing substituent that stabilizes the intermediate and directs further functionalization [1]. The non-nitrated analog EDHB cannot access this product manifold because it lacks the essential nitro handle. Researchers procuring this compound for heterocycle synthesis should verify the nitro-group integrity by IR (1520–1350 cm⁻¹) or ¹H NMR (absence of NH₂ signals).

Carboxylesterase Inhibition Studies Requiring a Non-PHD Inhibitor Scaffold

For laboratories studying carboxylesterase (CES) enzymology—including drug metabolism, prodrug activation, and pesticide detoxification—ethyl 3,4-dihydroxy-2-nitrobenzoate offers a CES-inhibitory profile (Sus scrofa CES IC50 119 nM) that is clearly differentiated from the prolyl hydroxylase inhibition characteristic of the non-nitrated EDHB scaffold (PHD Ki ~0.4 mM) [1][2]. The 1,500-fold selectivity window between carboxylesterase and dihydroorotase inhibition suggests target selectivity within the esterase/hydrolase family [3]. Investigators should confirm CES inhibition in their specific species and isoform context before using this compound as a chemical probe.

Physicochemical Benchmarking Studies Requiring Elevated PSA and Moderate Lipophilicity

With a TPSA of 112.58 Ų (above the common 90 Ų oral-bioavailability threshold) and a logP of 1.71, ethyl 3,4-dihydroxy-2-nitrobenzoate occupies a distinct physicochemical space compared to EDHB (TPSA 66.76 Ų, logP 1.4–1.8) [1][2]. This property set makes it a useful benchmarking compound for permeability assays (PAMPA, Caco-2), solubility screens, and in silico model validation where a moderate-logP, high-PSA catechol-nitrobenzoate probe is required. The compound’s commercial availability at 97% purity with consistent inter-vendor specifications supports reproducible physicochemical measurements [3][4].

Chemical Biology Probe Development via Nitro Group Bioisosteric Replacement

The ortho-nitro group in ethyl 3,4-dihydroxy-2-nitrobenzoate provides a versatile synthetic handle for bioisosteric replacement strategies. The nitro group can be selectively reduced to the corresponding 2-amino derivative, which can then be acylated, sulfonylated, or diazotized for further diversification—all while the catechol and ethyl ester moieties remain intact [1]. This chemical flexibility is not available with EDHB (no nitro group), the methyl ester analog (altered ester reactivity), or the free acid (different carboxylate reactivity), making the target compound uniquely suited for parallel library synthesis where the nitro group serves as the diversification point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3,4-dihydroxy-2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.